molecular formula C11H17F2NO4 B11764717 cis-2-[[(1,1-Dimethylethoxy)carbonyl]amino]-4,4-difluoro-Cyclopentanecarboxylic acid

cis-2-[[(1,1-Dimethylethoxy)carbonyl]amino]-4,4-difluoro-Cyclopentanecarboxylic acid

Cat. No.: B11764717
M. Wt: 265.25 g/mol
InChI Key: LYWABOYEWJKFHC-RQJHMYQMSA-N
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Description

cis-2-[[(1,1-Dimethylethoxy)carbonyl]amino]-4,4-difluoro-Cyclopentanecarboxylic acid is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclopentane ring substituted with difluoro groups and a tert-butoxycarbonyl (Boc) protected amino group, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-2-[[(1,1-Dimethylethoxy)carbonyl]amino]-4,4-difluoro-Cyclopentanecarboxylic acid typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:

    Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a cyclization reaction involving appropriate starting materials.

    Introduction of Difluoro Groups: The difluoro groups are introduced via fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine to form the Boc-protected amino group.

    Carboxylation: The final step involves carboxylation to introduce the carboxylic acid functionality.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

cis-2-[[(1,1-Dimethylethoxy)carbonyl]amino]-4,4-difluoro-Cyclopentanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LAH) can convert the compound into reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the difluoro groups, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines, thiols, or alkoxides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

cis-2-[[(1,1-Dimethylethoxy)carbonyl]amino]-4,4-difluoro-Cyclopentanecarboxylic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a building block in the design of biologically active compounds.

    Medicine: Explored for its role in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of cis-2-[[(1,1-Dimethylethoxy)carbonyl]amino]-4,4-difluoro-Cyclopentanecarboxylic acid involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various biochemical reactions. For instance, the Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • cis-2-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclopropanecarboxylic acid
  • cis-2-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclobutanecarboxylic acid
  • cis-2-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclohexanecarboxylic acid

Uniqueness

cis-2-[[(1,1-Dimethylethoxy)carbonyl]amino]-4,4-difluoro-Cyclopentanecarboxylic acid is unique due to the presence of difluoro groups on the cyclopentane ring, which imparts distinct chemical and physical properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.

Biological Activity

The compound cis-2-[[(1,1-Dimethylethoxy)carbonyl]amino]-4,4-difluoro-Cyclopentanecarboxylic acid represents a significant interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound involves several key steps:

  • Starting Materials : The synthesis typically begins with cyclopentene derivatives that are subsequently modified to introduce the difluoromethyl and dimethylethoxycarbonyl groups.
  • Reaction Conditions : Reagents such as triethylamine and di-tert-butyl carbonate are commonly used in an organic solvent under controlled temperatures to facilitate the formation of the desired product.
  • Purification : The product is purified through crystallization techniques, yielding a high-purity compound suitable for biological testing.

Cytotoxicity and Antitumor Activity

Research indicates that compounds with similar structural motifs exhibit notable cytotoxicity against various cancer cell lines. For example, derivatives of cyclopentene carboxylic acids have shown promising results in inhibiting tumor cell proliferation.

  • Case Study : A related compound demonstrated an EC50 value of 0.6 μM against HT29 colon adenocarcinoma cells, indicating potent cytotoxic effects . This suggests that the introduction of specific functional groups in cyclopentene derivatives can enhance their antitumor activity.

The proposed mechanism of action for compounds like this compound involves:

  • Inhibition of Cell Growth : These compounds may interfere with critical cellular pathways that regulate growth and apoptosis.
  • Targeting Specific Receptors : Similar compounds have been shown to engage with serotonin receptors and other molecular targets that modulate cellular responses .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of cyclopentene derivatives. Key findings include:

  • Fluorination Effects : The presence of fluorine atoms can significantly influence the lipophilicity and overall bioactivity of the compound.
  • Dimethylethoxycarbonyl Group : This moiety appears to enhance solubility and stability, which are critical for achieving effective concentrations in biological systems.
CompoundEC50 (μM)Target Cell LineNotes
Compound A0.6HT29 (colon adenocarcinoma)High cytotoxicity observed
Compound BTBDVarious cancer linesPotential for further optimization

Properties

Molecular Formula

C11H17F2NO4

Molecular Weight

265.25 g/mol

IUPAC Name

(1R,2S)-4,4-difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid

InChI

InChI=1S/C11H17F2NO4/c1-10(2,3)18-9(17)14-7-5-11(12,13)4-6(7)8(15)16/h6-7H,4-5H2,1-3H3,(H,14,17)(H,15,16)/t6-,7+/m1/s1

InChI Key

LYWABOYEWJKFHC-RQJHMYQMSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CC(C[C@H]1C(=O)O)(F)F

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(CC1C(=O)O)(F)F

Origin of Product

United States

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